

Technical Guide: Analysis of 3-Ethyl-3,4-dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3,4-dimethylhexane**

Cat. No.: **B12646069**

[Get Quote](#)

Introduction

This document provides a detailed technical analysis of the organic compound named **3-Ethyl-3,4-dimethylhexane**. The guide focuses on the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to derive its molecular structure. Furthermore, it outlines the verification process to confirm the correctness of the given IUPAC name based on established nomenclature rules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of chemical nomenclature and structure elucidation.

IUPAC Name Analysis

The name **3-Ethyl-3,4-dimethylhexane** can be systematically broken down into its core components: the parent alkane, the substituents, and their specific locations (locants) on the parent chain.^[1] This deconstruction is the first step in translating the name into a chemical structure.^[2]

- Parent Chain: The suffix "-hexane" indicates that the longest continuous carbon chain in the molecule consists of six carbon atoms.^[2]
- Substituents: The prefixes identify the groups attached to this parent chain.^[1]
 - "3-Ethyl-": An ethyl group (-CH₂CH₃) is attached to the third carbon of the hexane chain.^[2]

- "3,4-dimethyl-": Two methyl groups ($-\text{CH}_3$) are present. The prefix "di-" signifies two identical substituents.^[3] The numbers indicate that one methyl group is on the third carbon and the other is on the fourth carbon.^[2]

The relationship between these components is illustrated in the diagram below.

Figure 1. Logical deconstruction of the IUPAC name.

Data Presentation: Name Components

The information derived from the IUPAC name is summarized in the table below.

Component	Description
Parent Name	hexane
Chain Length	6 carbons
Substituent 1	Ethyl ($-\text{CH}_2\text{CH}_3$)
Location 1	Carbon 3
Substituent 2	Methyl ($-\text{CH}_3$)
Location 2	Carbon 3
Substituent 3	Methyl ($-\text{CH}_3$)
Location 3	Carbon 4

Molecular Structure Derivation

The molecular structure is constructed by first drawing the 6-carbon parent chain and then attaching the specified substituents at their designated positions.

- Draw the Parent Chain: A sequence of six singly-bonded carbon atoms is drawn. C-C-C-C-C-C
- Number the Chain: The chain is numbered from one end to the other (e.g., left to right). C¹-C²-C³-C⁴-C⁵-C⁶

- Attach Substituents:
 - An ethyl group is attached to carbon #3.
 - A methyl group is attached to carbon #3.
 - A second methyl group is attached to carbon #4.
- Add Hydrogens: Hydrogen atoms are added to each carbon to satisfy carbon's valency of four.

The resulting condensed structural formula is: $\text{CH}_3\text{-CH}_2\text{-C(CH}_2\text{CH}_3\text{)(CH}_3\text{)}\text{-CH(CH}_3\text{)}\text{-CH}_2\text{-CH}_3$

The connectivity of the molecule is visualized in the following diagram.

Figure 2. Connectivity diagram of **3-Ethyl-3,4-dimethylhexane**.

Verification of the IUPAC Name

To confirm that "**3-Ethyl-3,4-dimethylhexane**" is the correct IUPAC name, the derived structure must be re-analyzed according to official nomenclature rules.[\[4\]](#)

- Find the Longest Continuous Carbon Chain: The primary rule is to identify the longest possible chain of carbon atoms.[\[4\]](#)[\[5\]](#) In the derived structure, there are two different paths that result in a chain of six carbons:
 - Path A: The horizontal chain originally defined as the parent.
 - Path B: A chain that starts at the terminal carbon of the ethyl group, proceeds to C3, and continues to the end of the horizontal chain (C6).
- Select the Principal Chain: When two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.
 - Chain A (horizontal) has three substituents: an ethyl group at C3, a methyl group at C3, and a methyl group at C4.
 - Chain B (incorporating the ethyl group) also results in a 6-carbon chain with three substituents: an ethyl group at C3, a methyl group at C3, and a methyl group at C4.

- Number the Principal Chain: Since both potential parent chains yield the same number of substituents, either can be used. The chain must be numbered from the end that gives the substituents the lowest possible locant numbers.[6][7]
 - Numbering from left-to-right: Substituents are at positions 3, 3, and 4. The locant set is (3,3,4).
 - Numbering from right-to-left: Substituents would be at positions 3, 4, and 4. The locant set is (3,4,4).
 - Conclusion: The set (3,3,4) is lower than (3,4,4), so the chain is numbered from left to right.
- Assemble the Final Name: The substituents are listed in alphabetical order (ethyl before methyl), ignoring prefixes like "di-".[3][5]
 - The correct name is **3-Ethyl-3,4-dimethylhexane**.

This verification confirms that the provided name is indeed the correct IUPAC name for the structure.

Data Summary

Key chemical data for **3-Ethyl-3,4-dimethylhexane** are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂	[8][9][10]
Molecular Weight	142.28 g/mol	[8][9][10]
IUPAC Name	3-Ethyl-3,4-dimethylhexane	[9]
CAS Number	52897-06-0	[10]
SMILES	CCC(C)C(C)(CC)CC	[8][9]
InChIKey	ZGJCTUKRTSBIQ- UHFFFAOYSA-N	[8][9][10]

Experimental Protocols

This section is not applicable. The determination of a chemical structure from a systematic IUPAC name is a theoretical process based on established nomenclature rules and does not involve experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naming Alkanes | ChemTalk % [chemistrytalk.org]
- 2. homework.study.com [homework.study.com]
- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. Naming Alkanes with Substituents Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. 3-ethyl-3,4-dimethylhexane [stenutz.eu]
- 9. 3-Ethyl-3,4-dimethylhexane | C10H22 | CID 521423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexane, 3-ethyl-3,4-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Analysis of 3-Ethyl-3,4-dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12646069#iupac-name-and-structure-of-3-ethyl-3-4-dimethylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com